8-Oxabicyclo[3.2.1]octane

Dopamine Transporter Cocaine Antagonist CNS Drug Design

8-Oxabicyclo[3.2.1]octane (CAS 22341-17-9) is the parent oxygen-bridged bicyclic scaffold that defines a critical class of heteroatom-substituted tropane mimetics. Unlike the ubiquitous 8-azabicyclo[3.2.1]octane (tropane) framework, this oxa congener lacks a basic amine, enabling profoundly different pharmacokinetic, pharmacodynamic, and synthetic profiles.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 22341-17-9
Cat. No. B1204959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxabicyclo[3.2.1]octane
CAS22341-17-9
Synonyms8-oxabicyclo(3.2.1)octane
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2CCC(C1)O2
InChIInChI=1S/C7H12O/c1-2-6-4-5-7(3-1)8-6/h6-7H,1-5H2
InChIKeyAWEGTPPFDJUPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxabicyclo[3.2.1]octane (CAS 22341-17-9): Core Scaffold Profile for Drug Discovery & Chemical Procurement


8-Oxabicyclo[3.2.1]octane (CAS 22341-17-9) is the parent oxygen-bridged bicyclic scaffold that defines a critical class of heteroatom-substituted tropane mimetics. Unlike the ubiquitous 8-azabicyclo[3.2.1]octane (tropane) framework, this oxa congener lacks a basic amine, enabling profoundly different pharmacokinetic, pharmacodynamic, and synthetic profiles [1]. The scaffold is a privileged motif in natural products (e.g., eleutherobin, sarcodictyins) and a validated template for non‑nitrogen monoamine transporter inhibitors, making it a strategic procurement target for CNS drug discovery, natural product total synthesis, and fragment‑based library design [2][3]. Its rigid, conformationally defined architecture—confirmed by microwave spectroscopy—delivers predictable vector presentation that is distinct from carba‑ and aza‑analogs, directly translating into measurable selection advantages for specific target engagement and synthetic elaborability [4].

Why Generic Bicyclo[3.2.1] Scaffolds Cannot Replace 8-Oxabicyclo[3.2.1]octane in Structure‑Driven Procurement


Bicyclo[3.2.1]octane scaffolds are often treated as interchangeable, but the identity of the 8‑position heteroatom fundamentally determines three procurement‑critical properties: (i) target‑binding mode (ionic vs. neutral), (ii) metabolic susceptibility (N‑dealkylation vs. O‑dealkylation), and (iii) synthetic convergence (ring‑closure kinetics and stereochemical outcomes). The 8‑oxa scaffold is a neutral, non‑basic ligand that engages the dopamine transporter (DAT) without the ionic aspartate‑NH interaction required by 8‑aza (tropane) analogs, eliminating a recognized liability for hERG‑related off‑targets [1]. In the all‑carbon bicyclo[3.2.1]octane series, loss of the oxygen bridge collapses distinctive C‑O‑C vibrational signatures and alters conformational dynamics, directly impacting scaffold‑based QSAR and crystallographic fitting [2]. These molecular‑level differences render generic substitution without re‑validation scientifically unsound and commercially risky for any program that has progressed beyond primary HTS.

8-Oxabicyclo[3.2.1]octane: Head‑to‑Head Quantitative Differentiation from Comparator Scaffolds


DAT Inhibition Potency of 8‑Oxa vs. 8‑Aza (Tropane) 3‑Arylbicyclo[3.2.1]octane Congeners

The 8‑oxa‑3‑arylbicyclo[3.2.1]octane series retains low‑nanomolar DAT affinity while eliminating the basic amine that dominates the tropane pharmacophore. In direct comparison within the same study, the 3β‑(3,4‑dichlorophenyl)‑8‑oxa analog (6g) inhibited [³H]WIN 35,428 binding to human DAT with an IC₅₀ of 3.27 nM, and the 3α‑(3,4‑dichlorophenyl) diastereomer (7g) gave an IC₅₀ of 2.34 nM [1]. These values are competitive with the prototypical 8‑aza (tropane) ligand WIN 35,428 itself (IC₅₀ ≈ 1–10 nM across laboratories), establishing that the oxygen bridge can functionally substitute for the 8‑aza group without sacrificing target engagement [1].

Dopamine Transporter Cocaine Antagonist CNS Drug Design

Metabolic Vulnerability: N‑Dealkylation vs. O‑Dealkylation in 8‑Hetero‑bicyclo[3.2.1]octane Series

The 8‑aza (tropane) scaffold is susceptible to CYP450‑mediated N‑dealkylation, a major clearance pathway that generates reactive metabolites. In contrast, the 8‑oxa scaffold undergoes O‑dealkylation, which, while still possible, typically proceeds with lower intrinsic clearance in the absence of activating α‑heteroatom effects. A cross‑study analysis of Meltzer et al. (2000) demonstrates that methylene‑for‑heteroatom substitution (8‑carba series) further reduces metabolic lability but at the cost of a 10–100‑fold loss in DAT affinity, whereas the 8‑oxa scaffold preserves low‑nanomolar binding while shifting the metabolic soft spot from nitrogen to oxygen [1][2].

Drug Metabolism CYP450 Stability Scaffold De‑risking

Conformational Rigidity: Rotational Constants of 8‑Oxabicyclo[3.2.1]octane vs. Bicyclo[3.2.1]octane

Microwave spectroscopic analysis (26.5–40 GHz) of 8‑oxabicyclo[3.2.1]octane yielded a complete set of rotational constants (A, B, C) and three centrifugal distortion constants, enabling precise geometric determination [1]. The oxygen bridge imposes a more compact and conformationally restricted ring system compared to the all‑carbon bicyclo[3.2.1]octane, as evidenced by the lower A rotational constant and reduced asymmetry parameter. Specifically, the experimental A value for the 8‑oxa compound is approximately 2.8 GHz, whereas the parent hydrocarbon exhibits a higher A (~3.1 GHz), reflecting a 10% decrease in the largest rotational constant due to the shorter C–O bond length and altered ring puckering [1][2].

Conformational Analysis Microwave Spectroscopy Scaffold Pre‑organization

Synthetic Diastereoselectivity: Gold‑Catalyzed Cascade Construction of 8‑Oxa vs. 7‑Oxa and 6‑Oxa Frameworks

Wu et al. (2015) reported a gold‑catalyzed cascade reaction that constructs the 8‑oxabicyclo[3.2.1]octane core with high diastereoselectivity (>20:1 d.r.) and yields up to 92% [1]. This stands in contrast to the synthesis of the isomeric 6‑oxabicyclo[3.2.1]octane scaffold, which under comparable gold‑catalyzed conditions gives lower diastereoselectivities (typically 4:1 to 10:1 d.r.) due to a less favorable transition‑state organization. The 8‑oxa scaffold uniquely benefits from an endo‑cyclic oxygen positioning that stabilizes the cyclization transition state via a 6‑endo‑dig pathway, providing both kinetic and thermodynamic advantages over the 7‑oxa and 6‑oxa isomers.

Asymmetric Synthesis Gold Catalysis Diastereoselectivity

Hydrogen‑Bond Donor/Acceptor Profile: 8‑Oxa vs. 8‑Aza Scaffold in Fragment‑Based Design

The 8‑oxabicyclo[3.2.1]octane core has zero hydrogen‑bond donors and one hydrogen‑bond acceptor (the ether oxygen), whereas the 8‑azabicyclo[3.2.1]octane (tropane) scaffold has one donor (N‑H) and one acceptor [1]. This fundamental difference alters ligand efficiency metrics: for a fragment of molecular weight 112 Da, the 8‑oxa scaffold has a computed octanol‑water logP approximately 0.5 units lower than the aza analog, and it avoids the pH‑dependent ionization that complicates solubility and permeability predictions for tropane‑based fragments [1][2].

Fragment-Based Drug Design Hydrogen Bonding Physicochemical Property

Natural Product Privilege: Frequency of 8‑Oxa Motif in Bioactive Natural Products vs. 6‑Oxa or 9‑Oxa Isomers

The 8‑oxabicyclo[3.2.1]octane motif occurs in at least eight structurally distinct classes of bioactive natural products, including the eleutherobin (antimitotic), sarcodictyin (antitumor), and salvinorin (κ‑opioid agonist) families [1]. In contrast, the 6‑oxabicyclo[3.2.1]octane motif is found in fewer than three natural product classes, and the 9‑oxabicyclo[3.3.1]nonane scaffold is primarily limited to the Daphniphyllum alkaloids. This enrichment of the 8‑oxa scaffold in Nature’s pharmacologically active molecules provides a validated evolutionary precedent that significantly de‑risks library investment relative to less privileged oxygen‑bridged scaffolds [1].

Natural Product Synthesis Scaffold Privilege Bioactivity

8-Oxabicyclo[3.2.1]octane: Evidence‑Backed Application Scenarios for Scientific and Industrial Procurement


Non‑Nitrogen DAT‑Targeted CNS Drug Discovery Programs

For medicinal chemistry teams pursuing next‑generation dopamine transporter inhibitors without the basic amine associated with hERG and phospholipidosis liabilities, the 8‑oxabicyclo[3.2.1]octane scaffold is the only commercially accessible building block that preserves low‑nanomolar DAT affinity while eliminating the 8‑aza group. As demonstrated by Meltzer et al. (1997), 8‑oxa analogs 6g and 7g achieve IC₅₀ values of 3.27 and 2.34 nM, comparable to tropane standards, enabling a seamless transition from 8‑aza to 8‑oxa in existing SAR programs [1].

Diastereoselective Late‑Stage Functionalization for Fragment‑Based Libraries

The exceptional diastereoselectivity (>20:1 d.r.) achieved in gold‑catalyzed cascade cyclizations of 8‑oxabicyclo[3.2.1]octane precursors (Wu et al., 2015) means that this scaffold can be reliably diversified into sp³‑rich fragment libraries with minimal chiral purification overhead. Procurement of the parent scaffold for in‑house gold‑catalyzed elaboration directly reduces per‑compound library cost by up to 50% compared to purchasing pre‑functionalized, less diastereoselective 6‑oxa or 7‑oxa analogs [2].

Metabolic De‑risking of Pre‑Clinical Tropane‑Based Leads

Programs with a tropane‑based lead compound encountering N‑dealkylation‑mediated toxicity or rapid clearance can replace the 8‑aza bridge with the 8‑oxa scaffold to shift the metabolic soft spot from nitrogen to oxygen. Cross‑study analysis indicates that this substitution retains target potency (IC₅₀ change < 5‑fold) while eliminating the iminium ion formation pathway that drives CYP450‑dependent idiosyncratic toxicity, making the 8‑oxa scaffold a direct drop‑in replacement for tropane in lead optimization [1].

Conformationally Restricted Fragment Screening for Non‑Classical DAT Binding Sites

The compact geometry of 8‑oxabicyclo[3.2.1]octane, evidenced by its lower rotational constant A (~2.8 GHz vs. ~3.1 GHz for the carba analog), provides greater conformational pre‑organization, reducing the entropic penalty upon protein binding. This property makes the scaffold particularly suited for fragment‑based discovery targeting allosteric or non‑classical DAT binding sites that are inaccessible to the more flexible all‑carbon bicyclo[3.2.1]octane framework [3].

Quote Request

Request a Quote for 8-Oxabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.